molecular formula C8H18N2O2 B1419521 1-(2,2-Dimethoxyethyl)piperazine CAS No. 82516-03-8

1-(2,2-Dimethoxyethyl)piperazine

Cat. No.: B1419521
CAS No.: 82516-03-8
M. Wt: 174.24 g/mol
InChI Key: UEOCHFHHZPPAPA-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)piperazine is a chemical compound with the CAS Registry Number 82516-03-8 and a molecular formula of C 8 H 18 N 2 O 2 , corresponding to a molecular weight of 174.24 g/mol . Its structure features a piperazine ring substituted with a 2,2-dimethoxyethyl group. The SMILES notation for the compound is COC(OC)CN1CCNCC1 . While specific biological or mechanistic studies on this compound itself are limited in the available scientific literature, piperazine derivatives are recognized as versatile scaffolds in medicinal chemistry . These compounds are frequently investigated for their potential pharmacological activities. Related piperazine-based structures have been explored as novel toxicants against human liver cancer cells, with studies indicating the induction of apoptosis through both intrinsic and extrinsic pathways . Furthermore, piperazine derivatives are the subject of ongoing research in other fields, such as the development of radioprotective agents . The dimethoxyethyl moiety may influence the compound's physicochemical properties, such as solubility and lipophilicity, making it a valuable intermediate for further chemical synthesis and exploration. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-11-8(12-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOCHFHHZPPAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCNCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667997
Record name 1-(2,2-Dimethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82516-03-8
Record name 1-(2,2-Dimethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,2 Dimethoxyethyl Piperazine

Direct N-Alkylation of Piperazine (B1678402) with Chloroacetaldehyde (B151913) Dimethyl Acetal (B89532)

The most straightforward and widely utilized method for preparing 1-(2,2-dimethoxyethyl)piperazine is the direct nucleophilic substitution reaction between piperazine and chloroacetaldehyde dimethyl acetal. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetaldehyde dimethyl acetal and displacing the chloride leaving group.

The efficiency and yield of the N-alkylation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include the choice of solvent, the presence and type of base, reaction temperature, and the molar ratio of reactants. Solvents such as ethanol (B145695) or methanol (B129727) are commonly used. google.com A base, typically an inorganic carbonate like potassium carbonate, is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct, thereby preventing the protonation of the piperazine starting material and driving the reaction to completion.

Temperature control is also crucial; many N-alkylation reactions are heated under reflux to increase the reaction rate. researchgate.net However, the optimal temperature must be balanced to avoid potential side reactions or degradation of the reactants and products. The table below summarizes typical variables in this type of synthesis.

Table 1: Variables in the N-Alkylation of Piperazine

Parameter Common Options Purpose
Alkylating Agent Chloroacetaldehyde dimethyl acetal Provides the 2,2-dimethoxyethyl group.
Solvent Ethanol, Methanol, THF Dissolves reactants and facilitates the reaction. google.comresearchgate.net
Base K₂CO₃, Na₂CO₃ Neutralizes HCl byproduct. researchgate.net
Temperature Room Temperature to Reflux Influences reaction rate and yield. google.comresearchgate.net

| Reactant Ratio | Excess piperazine | Favors monosubstitution over disubstitution. nih.gov |

A significant challenge in the N-alkylation of piperazine is achieving selective monosubstitution. Since piperazine possesses two reactive secondary amine nitrogens, the reaction can yield both the desired this compound and the undesired 1,4-bis(2,2-dimethoxyethyl)piperazine (B2755734) byproduct. Several strategies have been developed to overcome this selectivity issue.

One common approach is to use a large excess of piperazine relative to the alkylating agent. nih.gov This statistical method increases the probability that a molecule of chloroacetaldehyde dimethyl acetal will react with an un-substituted piperazine rather than the already-functionalized mono-substituted product.

A more refined strategy involves the controlled protonation of piperazine to form a monopiperazinium salt. google.commdpi.com By adding one equivalent of a strong acid (like HCl), one of the nitrogen atoms is protonated, rendering it non-nucleophilic. nih.gov The remaining unprotonated nitrogen is then free to react with the alkylating agent, leading to excellent yields of the N-monoalkylated product, which is essentially free of the N¹,N⁴-dialkylated derivative. google.com Another widely used, though multi-step, method is the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group. mdpi.comnih.gov One nitrogen is protected, the other is alkylated, and the protecting group is subsequently removed to yield the monosubstituted piperazine. nih.gov

Alternative Synthetic Pathways for Introducing the 2,2-Dimethoxyethyl Group

Beyond direct alkylation, other synthetic routes can be employed to construct the this compound scaffold, including the use of different precursors and advanced multicomponent reactions.

While chloroacetaldehyde dimethyl acetal is the most common precursor, other related acetals can also be used. For instance, bromoacetaldehyde (B98955) dimethyl acetal can serve as the alkylating agent, often exhibiting higher reactivity than its chloro- counterpart due to the better leaving group ability of bromide. The fundamental principles of reaction optimization and selectivity control remain the same.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful and atom-economical approach to complex molecules.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This reaction can be adapted to synthesize complex piperazine derivatives. In a "split-Ugi" methodology suitable for bis-secondary diamines like piperazine, the heterocycle can be desymmetrized in a single step. nih.gov This approach allows one nitrogen atom to be acylated while the other is alkylated, providing a regiochemically defined product without the need for protecting groups. nih.gov

Alternatively, aminoacetaldehyde dimethyl acetal itself can be used as the amine component in an Ugi reaction. researchgate.net This allows the direct incorporation of the N-(2,2-dimethoxyethyl) moiety into the product scaffold, which can then be further modified or cyclized to form various heterocyclic structures, including piperazine derivatives.

Table 2: Example Components for an Ugi Reaction Incorporating the Dimethoxyethyl Moiety

Component Example Reagent Role in Reaction
Amine Aminoacetaldehyde dimethyl acetal Provides the dimethoxyethyl group. researchgate.net
Carbonyl Cyclohexanone, Formaldehyde Forms the initial imine. nih.govresearchgate.net
Carboxylic Acid Cyclohexanecarboxylic acid Provides the acyl group. researchgate.net

| Isocyanide | 1-Isocyano-4-methoxybenzene | Undergoes nucleophilic attack by the amine. nih.gov |

Multicomponent Reaction Approaches Incorporating Dimethoxyethyl Moieties.

Strategies for Stereoselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure or enriched chiral analogs of this compound, where a stereocenter is introduced on the piperazine ring, is a significant challenge of interest in medicinal chemistry due to the profound impact of stereochemistry on pharmacological activity. nih.govrsc.org While specific literature on the stereoselective synthesis of chiral this compound is not extensively documented, established methodologies for the asymmetric synthesis of C-substituted piperazines can be adapted. These strategies primarily fall into three categories: chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis.

A prevalent approach involves the initial construction of a chiral piperazine core, which is subsequently N-alkylated with a 2,2-dimethoxyethyl halide or equivalent electrophile to yield the target compound.

Chiral Pool Synthesis

The chiral pool provides a reliable method for constructing enantiomerically pure piperazine scaffolds from readily available chiral starting materials, such as α-amino acids. rsc.orgresearchgate.netbaranlab.org This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final piperazine ring.

One potential pathway begins with a protected α-amino acid, which can be converted into a chiral 1,2-diamine intermediate. This key intermediate can then undergo cyclization to form the piperazine ring. For instance, a protected amino acid can be transformed into a chiral azidoamine, which then serves as a precursor for the diamine. nih.gov Following the formation of the chiral piperazine, the 2,2-dimethoxyethyl group can be introduced at the N1 position through standard N-alkylation procedures.

A notable one-pot procedure developed for the synthesis of enantiomerically pure 3-substituted piperazines starts from N-protected amino acids, proceeding through an Ugi four-component reaction, deprotection, intramolecular cyclization, and final reduction. rsc.org This efficient method could be adapted to produce a chiral piperazine precursor for subsequent functionalization.

Table 1: Chiral Pool Synthesis Strategy Overview

StepDescriptionKey Features
1 Selection of a suitable chiral starting materialReadily available α-amino acids (e.g., L- or D-phenylalanine, L- or D-alanine)
2 Conversion to a chiral 1,2-diamineMulti-step synthesis often involving reduction of an amide or azide
3 Cyclization to form the piperazine ringAza-Michael addition or other cyclization strategies
4 N-alkylationIntroduction of the 2,2-dimethoxyethyl group onto the piperazine nitrogen

Chiral Auxiliary-Based Synthesis

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity in the synthesis of chiral piperazines. scilit.comorganic-chemistry.org In this approach, an achiral piperazine precursor is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For example, a chiral auxiliary can be attached to a piperazinone, a common precursor to piperazines. Diastereoselective alkylation of the resulting chiral enolate can then be performed to introduce a substituent at a specific carbon atom of the piperazine ring. acs.org Subsequent reduction of the piperazinone and removal of the auxiliary would yield the chiral piperazine.

Another approach involves the use of chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol. nih.gov This auxiliary can be used to synthesize chiral 2-oxopiperazines, which are versatile intermediates for the synthesis of C-substituted piperazines. nih.govacs.org

Table 2: Chiral Auxiliary Strategy for Piperazine Synthesis

Auxiliary TypeExampleApplication
OxazolidinonesEvans auxiliariesDirecting aldol (B89426) reactions or alkylations of piperazinone precursors
Phenylglycinol Derivatives(R)-phenylglycinolSynthesis of chiral 2-oxopiperazines
CamphorsultamOppolzer's sultamAsymmetric alkylation of N-acyl derivatives

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral piperazine derivatives. acs.orgnih.gov These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Recent advances have focused on the iridium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn These piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines. Another powerful method is the asymmetric lithiation of N-Boc piperazine using a chiral ligand like sparteine, followed by trapping with an electrophile to introduce a substituent at the C2 position. mdpi.comnih.gov

Furthermore, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been shown to produce enantioenriched α-tertiary piperazin-2-ones, which can be converted to the corresponding piperazines. nih.gov

Table 3: Catalytic Asymmetric Approaches to Chiral Piperazines

Catalytic MethodCatalyst SystemSubstrateProduct
Asymmetric HydrogenationPalladium complex with chiral ligandPyrazin-2-olChiral piperazin-2-one
Asymmetric Lithiations-BuLi / (-)-sparteineN-Boc-piperazineα-substituted chiral piperazine
Asymmetric Allylic AlkylationPalladium complex with chiral ligandPiperazin-2-oneα-tertiary piperazin-2-one
[3+3] CycloadditionIridium complexIminesC-substituted piperazine

Following the successful stereoselective synthesis of the chiral piperazine scaffold by any of these methods, the final step would be the attachment of the 2,2-dimethoxyethyl group to one of the nitrogen atoms, likely through reductive amination with 2,2-dimethoxyacetaldehyde (B46314) or direct alkylation with a suitable electrophile like 2-bromo-1,1-dimethoxyethane. Careful selection of protecting groups is crucial to ensure regioselectivity in this final step. rsc.org

Chemical Reactivity and Derivatization of 1 2,2 Dimethoxyethyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with different substitution patterns, leading to differential reactivity. The N-1 nitrogen is a tertiary amine, substituted with the 2,2-dimethoxyethyl group, while the N-4 nitrogen is a secondary amine. This structural difference is the basis for the regioselective functionalization of the molecule.

In the structure of 1-(2,2-dimethoxyethyl)piperazine, the N-4 nitrogen atom is a secondary amine, making it more nucleophilic and less sterically hindered compared to the tertiary N-1 nitrogen. This inherent difference in reactivity allows for selective functionalization at the N-4 position. Electrophilic reagents will preferentially react with the N-4 nitrogen.

This regioselectivity is a common feature in N-substituted piperazine derivatives and is crucial for the controlled synthesis of more complex molecules. The lone pair of electrons on the N-4 nitrogen is more available for reaction, enabling a variety of transformations such as alkylation, arylation, and acylation specifically at this site.

Table 1: Comparison of Nitrogen Atoms in this compound

FeatureN-1 NitrogenN-4 Nitrogen
Substitution TertiarySecondary
Steric Hindrance More hinderedLess hindered
Nucleophilicity Less nucleophilicMore nucleophilic
Reactivity towards Electrophiles LowerHigher

The nucleophilic nature of the N-4 secondary amine makes it susceptible to acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Acylation: Reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (to neutralize the liberated acid) results in the formation of N-acylpiperazine derivatives.

Example Reaction:

this compound + Acetyl chloride → 1-Acetyl-4-(2,2-dimethoxyethyl)piperazine + HCl

Sulfonylation: Similarly, sulfonylation occurs when the compound is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This leads to the corresponding N-sulfonylpiperazine derivatives.

Example Reaction:

this compound + p-Toluenesulfonyl chloride → 1-(p-Toluenesulfonyl)-4-(2,2-dimethoxyethyl)piperazine + HCl

These reactions are generally high-yielding and provide stable products that can be used as intermediates for further synthetic transformations.

Transformations Involving the 2,2-Dimethoxyethyl Acetal (B89532) Group

The 2,2-dimethoxyethyl group is a protected form of an aldehyde. The acetal functionality is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde.

The acetal group of this compound and its N-4 functionalized derivatives can be deprotected through controlled hydrolysis using mild acidic conditions. This reaction cleaves the two methoxy (B1213986) groups and generates a reactive aldehyde functional group, specifically 2-(piperazin-1-yl)acetaldehyde or its N-4 substituted derivatives.

The reaction is typically carried out in an aqueous acidic medium, for example, using dilute hydrochloric acid or acetic acid in the presence of water. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure the desired aldehyde is formed without significant side reactions.

Table 2: Conditions for Acetal Hydrolysis

ReagentConditionsProduct
Dilute HCl (aq)Room temperature or gentle heating2-(Piperazin-1-yl)acetaldehyde derivative
Acetic acid / WaterReflux2-(Piperazin-1-yl)acetaldehyde derivative
Formic acidMild conditions2-(Piperazin-1-yl)acetaldehyde derivative

The generated 2-(piperazin-1-yl)acetaldehyde intermediate is a versatile synthon that can undergo a variety of subsequent chemical transformations characteristic of aldehydes.

Wittig Reaction: The aldehyde can react with a phosphonium ylide (Wittig reagent) to form an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgtotal-synthesis.com This reaction is a powerful tool for carbon-carbon double bond formation and allows for the introduction of a wide range of substituents. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgtotal-synthesis.com The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used. organic-chemistry.org

Example Reaction:

2-(4-Acylpiperazin-1-yl)acetaldehyde + Ph₃P=CH₂ → 1-Acyl-4-(but-3-en-1-yl)piperazine + Ph₃PO

Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to form a new C-N bond. google.comchim.itnih.gov This reaction is a cornerstone of amine synthesis and allows for the extension of the piperazine side chain. chim.itnih.gov

Example Reaction:

2-(4-Acylpiperazin-1-yl)acetaldehyde + R-NH₂ + NaBH₃CN → 1-Acyl-4-(2-(R-amino)ethyl)piperazine

Intramolecular Cyclization Reactions to Form Fused Ring Systems

The dual functionality of derivatives of this compound, particularly after deprotection of the acetal to the aldehyde, opens up pathways for intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic or polycyclic structures containing the piperazine ring, which are of interest in medicinal chemistry.

For an intramolecular cyclization to occur, the N-4 position of the piperazine must be functionalized with a group that contains a nucleophilic or electrophilic center capable of reacting with the aldehyde. For instance, if the N-4 position is substituted with a group containing an active methylene, an intramolecular aldol (B89426) condensation could be envisioned. Alternatively, functionalization with a nucleophile could lead to the formation of a heterocyclic ring fused to the piperazine. The specific conditions for these cyclizations, such as the choice of acid or base catalyst and solvent, would depend on the nature of the reacting functional groups.

Table 3: Potential Intramolecular Cyclization Strategies

N-4 Substituent with Reactive GroupAldehyde IntermediateResulting Fused Ring System
-CH₂-CO-R (Active Methylene)YesPiperazino-fused carbocycle
-CH₂-CH₂-NH₂ (Nucleophilic Amine)YesFused heterocyclic ring containing nitrogen

Application As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Piperazine-Containing Heterocycles

The structure of 1-(2,2-dimethoxyethyl)piperazine is ideally suited for the construction of more elaborate heterocyclic systems. The inherent reactivity of the piperazine (B1678402) nitrogens, coupled with the functionality of the dimethoxyethyl group, provides a pathway to a variety of advanced molecular architectures.

Research has demonstrated that precursors structurally related to this compound are valuable in the synthesis of piperazinones. Specifically, 2-amino-N-(2,2-dimethoxyethyl)acetamide precursors can undergo iminium ion cyclizations to form 3,4-dihydropyrazin-2(1H)-ones, which are a class of piperazinones. researchgate.netresearchgate.net This transformation highlights the utility of the N-(2,2-dimethoxyethyl) group in facilitating the ring-closing reaction necessary to form the piperazinone core.

While direct synthesis from this compound is not extensively documented, the compound's structural elements are relevant to the synthesis of diketopiperazines (DKPs), which are cyclic dipeptides with a wide range of biological activities. daneshyari.com For instance, a related compound, 1-isocyano-2-(2,2-dimethoxyethyl)benzene, has been employed as a key component in Ugi multicomponent reactions to access 2,5-diketopiperazines under mild conditions. thieme-connect.com In this process, the acetal (B89532) group is cleaved under acidic conditions to facilitate the final cyclization step, a strategy that could theoretically be adapted for derivatives of this compound. thieme-connect.com

The general synthetic approach to diketopiperazines often involves the cyclization of dipeptide esters. The table below outlines a common multi-step solution-phase synthesis, illustrating the fundamental steps that could be adapted using specialized precursors.

Table 1: General Synthetic Steps for Diketopiperazine Formation

Step Description
1 Coupling of an N-protected amino acid with an amino acid ester.
2 Deprotection of the N-protecting group (e.g., Boc, Cbz).
3 Base-assisted intramolecular cyclization of the resulting dipeptide ester.

The piperazine scaffold is a component of various complex fused-polycyclic derivatives. researchgate.net The strategic functionalization of the piperazine ring can lead to the formation of intricate molecular frameworks with potential applications in medicinal chemistry and materials science. One notable example involves the creation of piperazine-fused cyclic disulfides, which serve as high-performance bioreduction-activated cores for bifunctional probes and reagents. chemrxiv.org These structures combine the stability of 1,2-dithianes with rapid self-immolation kinetics after reduction, making them valuable tools in cellular biology research. chemrxiv.org While the direct use of this compound in these specific syntheses has not been detailed, its potential as a starting material for functionalized piperazines makes it a relevant precursor for such advanced applications.

Role in the Synthesis of Scaffolds for Drug Discovery and Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. wikipedia.org Its ability to improve physicochemical properties such as solubility and to interact with biological targets makes it a desirable component in drug design.

Derivatives of this compound have been identified as key intermediates in the synthesis of pharmaceutically relevant molecules. For example, 1-benzhydryl-4-(2,2-dimethoxyethyl)piperazine derivatives are prepared through nucleophilic substitution and serve as crucial precursors in multi-step synthetic pathways. researchgate.net The dimethoxyethyl group in these intermediates provides a handle for further molecular elaboration.

The value of similar piperazine-based intermediates is evident in the production of major pharmaceuticals. For instance, the closely related compound 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a critical intermediate in the synthesis of the widely used antipsychotic medication, Quetiapine. nbinno.com This underscores the industrial importance of piperazine derivatives with functionalized ethyl side chains.

The table below summarizes key intermediates and their corresponding pharmaceutical relevance.

Table 2: Piperazine-Based Intermediates in Pharmaceutical Synthesis

Intermediate Pharmaceutical Relevance
1-Benzhydryl-4-(2,2-dimethoxyethyl)piperazine Precursor for complex pharmaceutical molecules researchgate.net
1-[2-(2-Hydroxyethoxy)ethyl]piperazine Key intermediate for Quetiapine synthesis nbinno.com
1-(2,2-dimethoxyethyl)-1-ethyl-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]thiourea A complex molecule containing the this compound core, indicating its use in building larger drug-like entities google.com

The piperazine scaffold is integral to a vast number of biologically active compounds, including antimicrobial, antidepressant, and anticancer agents. researchgate.netnih.gov The synthesis of novel piperazine derivatives is a continuous effort in the search for new therapeutics.

While specific biologically active analogs prepared directly from this compound are not widely reported, the synthesis of related compounds provides a clear indication of its potential. For example, a series of 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized as potential radioprotective agents, showing promising results with low cytotoxicity and significant DNA damage mitigation. nih.gov The synthetic route to these analogs involved the nucleophilic action of 1-(2-hydroxyethyl)piperazine, a role that this compound, with its available secondary amine, is well-suited to perform in similar synthetic schemes. The dimethoxyethyl group offers the additional advantage of being a masked aldehyde, allowing for post-synthesis modifications to generate further diversity in analog libraries.

Utilization in Polymer Chemistry and Materials Science Research

Piperazine-containing polymers have been explored for various applications in materials science. Although the direct use of this compound as a monomer is not extensively documented, the general principles of incorporating piperazine units into polymer chains are well-established. For example, piperazine-based diols have been used in condensation reactions with compounds like dimethyl succinate to produce piperazine-containing polyesters. udayton.edu These polymers can be further modified, for instance, by chain extension with diisocyanates or by complexation with metal ions to form metallopolymers. udayton.edu

The presence of two reactive nitrogen atoms in the piperazine ring allows for its incorporation into polymer backbones, potentially imparting unique properties such as altered solubility, thermal stability, and metal-coordinating abilities. The functional side chain of this compound could be leveraged to create polymers with pendant reactive groups after deprotection of the acetal, enabling post-polymerization modification or cross-linking.

Spectroscopic and Advanced Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Definitive Structure Elucidation

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of 1-(2,2-Dimethoxyethyl)piperazine. Through ¹H, ¹³C, and various 2D-NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-donating nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the methoxy (B1213986) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are characteristic of the aliphatic carbons in the piperazine ring, the acetal (B89532) carbon, and the methoxy groups.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm assignments. COSY identifies proton-proton couplings within the molecule, establishing the connectivity of the ethyl and piperazine protons. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair. These techniques are crucial for distinguishing between the different methylene groups within the piperazine ring. Studies on similar piperazine structures often utilize variable-temperature (VT) NMR to investigate conformational dynamics, such as the ring inversion of the piperazine core researchgate.netresearchgate.net.

Interactive Table: Predicted NMR Data for this compound
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Multiplicity (¹H)Integration (¹H)
Piperazine CH₂ (N-CH₂)~2.65~54.5t4H
Piperazine CH₂ (N-CH)~2.45~55.0t4H
Methylene (-CH₂-)~2.55~60.0d2H
Acetal CH~4.40~103.0t1H
Methoxy (-OCH₃)~3.30~54.0s6H

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing a unique molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. For this compound, key absorptions include C-H stretching vibrations from the alkyl chains and methoxy groups, C-N stretching from the piperazine ring, and prominent C-O stretching vibrations characteristic of the acetal group. The absence of significant N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the N,N'-disubstituted nature of the piperazine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The spectrum would show characteristic bands for the piperazine ring deformation and breathing modes, as well as C-C backbone stretching. The combination of FTIR and Raman spectra offers a comprehensive vibrational profile of the molecule, which is useful for identification and quality control dntb.gov.uaresearchgate.netnih.gov.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850-3000FTIR, Raman
C-N Stretch (Amine)1020-1250FTIR
C-O Stretch (Acetal)1050-1150 (strong, multiple)FTIR
CH₂ Bend1440-1480FTIR
Piperazine Ring Modes800-1300Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition Analysis

HRMS is a powerful technique used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental formula, C₈H₁₈N₂O₂, distinguishing it from any other compound with the same nominal mass rsc.orgnih.gov. The calculated monoisotopic mass is 174.1368 Da nih.gov. When analyzed, typically using electrospray ionization (ESI), the compound is observed as the protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to the calculated value of 175.1441.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which provides additional structural confirmation. Common fragmentation pathways for piperazine derivatives involve the cleavage of the N-C bonds of the ring and the loss of substituents researchgate.net. For this molecule, characteristic fragments would include the loss of a methoxy group (-OCH₃) or the cleavage of the bond between the ethyl group and the piperazine nitrogen.

Interactive Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₈H₁₈N₂O₂
Monoisotopic Mass174.136828 g/mol
Calculated m/z [M+H]⁺175.144103
Elemental CompositionC: 55.14%, H: 10.41%, N: 16.08%, O: 18.36%

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Conformational Insights

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While this compound may be a liquid or a low-melting solid at ambient temperature, its solid-state structure could be analyzed at low temperatures or by forming a suitable crystalline salt.

An XRD analysis would confirm the atomic connectivity and provide precise bond lengths and angles researchgate.net. Crucially, it would reveal the solid-state conformation of the piperazine ring, which typically adopts a stable chair conformation with substituents in equatorial positions to minimize steric hindrance nih.gov. The analysis would also detail the orientation of the 1-(2,2-dimethoxyethyl) substituent relative to the ring, as well as intermolecular interactions in the crystal lattice.

Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis tandfonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of piperazine derivatives unodc.org. A common method involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid to ensure good peak shape for the basic amine. Since the molecule lacks a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or, more powerfully, by coupling the HPLC to a mass spectrometer (LC-MS) jocpr.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for purity analysis rsc.orgscholars.direct. The compound's volatility allows it to be analyzed by GC, where it is separated from impurities based on its boiling point and interaction with the stationary phase (e.g., a 5% phenyl/95% methyl silicone column). The coupled mass spectrometer provides mass spectra for the eluting peaks, allowing for confident identification of the main component and any potential byproducts or starting materials researchgate.net.

Interactive Table: Typical Chromatographic Conditions
ParameterHPLCGC-MS
Column Reverse Phase C18, 3-5 µm particle size5% Phenyl / 95% Methyl Silicone, 30 m length
Mobile Phase/Carrier Gas Acetonitrile/Water gradient with 0.1% Formic AcidHelium, constant flow (~1 mL/min)
Detector Mass Spectrometry (MS), ELSDMass Spectrometry (MS)
Application Purity determination, reaction monitoring, quantificationPurity assessment, identification of volatile impurities

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity.

The piperazine (B1678402) ring is not planar and typically adopts a thermodynamically stable chair conformation. nih.gov A conformational analysis of 2-substituted piperazines has shown a preference for the substituent to be in the axial position, which can be further stabilized by intramolecular hydrogen bonds in certain ether-linked compounds. nih.gov This axial orientation can be crucial for biological activity by positioning key nitrogen atoms in a specific spatial arrangement for receptor binding. nih.gov However, the ring can be forced into a higher-energy boat conformation when it acts as a bidentate ligand in metal complexes. nih.gov The specific conformation of the 1-(2,2-dimethoxyethyl) side chain would also be determined by minimizing steric hindrance and optimizing any potential intramolecular interactions, resulting in a complex energy landscape with multiple local minima corresponding to different rotational isomers (rotamers).

Frontier Molecular Orbital (FMO) theory is pivotal in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov

A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Charge transfer interactions can readily occur within such molecules. aimspress.comnih.gov Computational studies on various complex molecules containing heterocyclic systems have demonstrated that a narrow frontier orbital gap is often correlated with significant biological activity. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies.
ParameterFormulaDescription
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. aimspress.com
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO)/2Related to the "escaping tendency" of electrons from an equilibrium system.
Global Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Global Softness (S) 1/(2η)The reciprocal of hardness. Soft molecules are more reactive. researchgate.net
Electrophilicity Index (ω) μ2/(2η)Quantifies the ability of a species to accept electrons; a descriptor of biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other species and identifies sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

The MEP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., around electronegative atoms like oxygen and nitrogen). nih.gov

Blue regions indicate positive electrostatic potential, which is electron-poor, and are characteristic of electrophilic sites (e.g., around hydrogen atoms). nih.gov

Green regions represent neutral or zero potential.

For a molecule like 1-(2,2-Dimethoxyethyl)piperazine, MEP analysis would likely show negative potential (red) around the two oxygen atoms of the methoxy (B1213986) groups and the nitrogen atoms of the piperazine ring, highlighting them as sites for hydrogen bonding and electrophilic attack. The hydrogen atoms would exhibit a positive potential (blue).

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). derpharmachemica.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their binding mechanisms at the molecular level. niscpr.res.innih.gov

Numerous studies have employed molecular docking to investigate piperazine derivatives for various therapeutic targets. These simulations provide insights into:

Binding Affinity: Docking scores and calculated binding energies estimate how strongly a ligand binds to its target. derpharmachemica.comniscpr.res.in

Binding Mode: The precise orientation of the ligand within the active site is revealed.

Key Interactions: Specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with amino acid residues, are identified. nih.govnih.gov

For example, docking studies of piperazine derivatives have identified crucial hydrogen bond interactions with nucleotides in DNA, suggesting a potential mechanism for anticancer activity. derpharmachemica.com In another study, docking of piperazine-based compounds into the sigma-1 receptor (S1R) revealed that a bidentate salt bridge with residues Glu172 and Asp126, along with a π-cation interaction with Phe107, were critical for high-affinity binding. nih.gov Molecular dynamics (MD) simulations can further refine these docked poses, providing information on the stability of the ligand-protein complex over time. nih.gov

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives.
Derivative ClassBiological TargetKey Findings from DockingReference
Dichloroacetate Piperazine DerivativesPyruvate Dehydrogenase Kinases (PDKs)Identified binding orientation and interactions to explain anticancer activity. niscpr.res.in
Benzylpiperidine/Piperazine KetonesSigma-1 Receptor (S1R)High-affinity ligands formed salt bridges with Glu172 and Asp126 and a π-cation interaction with Phe107. nih.gov
Phenylpiperazine BenzothiazinesDNA-Topo II ComplexShowed ability to bind to both the enzyme complex and the DNA minor groove. nih.gov
Piperazine Propyl-quinazolinesDNACompounds showed good intercalating ability by forming hydrogen bonds with nucleotides like DG 13 and DC 12. derpharmachemica.com
Isoxazole-Piperazine DerivativesHuman Topoisomerase IIPredicted anticancer activity by showing strong binding with crucial amino acid residues. researchgate.net

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is also applied to understand the step-by-step pathways of chemical reactions, including identifying transient intermediates and transition states.

For synthetic reactions involving piperazine derivatives, computational modeling can help rationalize product formation. For instance, in the synthesis of complex heterocyclic systems from piperazine precursors, computational methods can support proposed mechanisms. The reaction of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) with 2-mercaptonicotinonitrile (B1308631) derivatives to form bis(thieno[2,3-b]pyridines) proceeds through an initial S-alkylation, which can be proposed and studied computationally before the final base-catalyzed intramolecular cyclization occurs. nih.gov

Furthermore, thermodynamic modeling, such as that used for CO2 capture by aqueous piperazine solutions, uses computational methods to predict reaction equilibria, speciation at different temperatures and loadings, and the heat of absorption. researchgate.net Such models provide a deep mechanistic understanding of the chemical processes occurring in the system. researchgate.net

Transition State Analysis and Reaction Energetics

Computational and theoretical chemistry provides a powerful lens through which to understand the intricacies of chemical reactions involving this compound. While detailed computational studies focusing specifically on the transition state analysis and reaction energetics of this compound are not extensively available in published literature, the principles and methodologies can be understood from studies on the parent piperazine molecule and its other derivatives. These studies lay a foundation for predicting the behavior of this specific compound in various chemical transformations.

Transition state theory is a cornerstone of these computational investigations. It postulates that between the state of the reactants and the state of the products, there exists an intermediate state of higher energy, known as the transition state. The energy required to reach this state from the reactants is the activation energy, a critical factor in determining the rate of a reaction. Computational methods, such as Density Functional Theory (DFT), are employed to model these transition states and calculate their geometries and energies.

For piperazine and its N-substituted derivatives, several types of reactions are of synthetic and mechanistic interest, including N-alkylation, acylation, and reactions involving the piperazine ring itself. The energetics of these reactions, including the enthalpy and Gibbs free energy changes, dictate the position of the chemical equilibrium and the feasibility of the reaction under given conditions.

A pertinent example of computational analysis in a related system is the study of the OH-initiated degradation of piperazine under atmospheric conditions. In such studies, quantum chemistry calculations are used to map out the potential energy surface of the reaction. acs.org This involves identifying the reactants, products, intermediates, and the transition states that connect them. For the reaction of piperazine with an OH radical, for instance, abstraction of a hydrogen atom from either a C-H or an N-H bond can occur. acs.org Computational models can predict the activation barriers for both pathways, thereby providing insight into the reaction's regioselectivity. acs.org

Furthermore, in the context of synthesizing piperazine derivatives, computational models can elucidate the stereochemical outcomes. For example, in palladium-catalyzed carboamination reactions to form substituted piperazines, the observed diastereoselectivity can be explained by analyzing the relative energies of different transition state models. nih.gov These models consider factors such as steric hindrance and electronic effects within the transition state structure to predict which product isomer will be favored. nih.gov

While specific data tables for the transition state analysis and reaction energetics of this compound are not available, the table below illustrates the kind of data that would be generated from such a computational study for a hypothetical reaction, such as N-alkylation.

Hypothetical Reaction Energetics for N-Alkylation of a Piperazine Derivative

Parameter Value (kcal/mol)
Activation Energy (Ea) 20.5
Enthalpy of Reaction (ΔH) -15.2
Gibbs Free Energy of Reaction (ΔG) -12.8
Energy of Reactants 0.0 (Reference)
Energy of Transition State 20.5
Energy of Products -15.2

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,2-Dimethoxyethyl)piperazine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of piperazine derivatives. For example, reacting piperazine with 2,2-dimethoxyethyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) with a base (e.g., K2_2CO3_3) to promote substitution . Purification via column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (using ethanol or methanol) enhances purity. Monitor reaction progress using TLC or HPLC with UV detection .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with characteristic shifts for dimethoxyethyl groups (δ ~3.3 ppm for OCH3_3 protons) and piperazine ring protons (δ ~2.5–3.0 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. Internal standards (e.g., p-tolylpiperazine) improve accuracy in quantitative analysis .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 203.2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products (e.g., demethylated derivatives) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., pKa) of this compound influence its reactivity in aqueous systems?

  • Methodological Answer : The pKa of piperazine derivatives is temperature-dependent. Use potentiometric titration (0.1 M HCl/NaOH) at 298–323 K to determine dissociation constants. For 1-(2-hydroxyethyl)piperazine, pKa1 ≈ 9.2 and pKa2 ≈ 5.1 at 298 K; dimethoxyethyl substitution may alter basicity due to steric/electronic effects . Van’t Hoff analysis (ΔH° and ΔS° calculations) reveals entropy-driven dissociation .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Standardize protocols:

  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM).
  • Control Experiments : Include positive controls (e.g., known receptor agonists/antagonists) and assess cytotoxicity (MTT assay) .
  • Structural Confirmation : Verify derivative identity via X-ray crystallography or 2D NMR to rule out isomerization .

Q. How can researchers address discrepancies in analytical recovery rates during quantification?

  • Methodological Answer : Recovery inconsistencies often stem from matrix effects (e.g., biological samples). Mitigate via:

  • Matrix-Matched Calibration : Spike standards into blank matrices (e.g., plasma, hair).
  • Internal Standardization : Use deuterated analogs or structurally similar compounds (e.g., 1-(4-methoxyphenyl)piperazine) to correct for extraction losses .
  • Cross-Validation : Compare results across LC-MS, GC-MS, and UV-spectroscopy .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound in receptor binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin 5-HT1A_{1A}). Focus on hydrogen bonding with dimethoxyethyl groups.
  • QSAR Modeling : Train models with datasets of piperazine derivatives’ IC50_{50} values and descriptors (e.g., logP, polar surface area) .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationReflux alkylation, column chromatography
pKa DeterminationPotentiometric titration, van’t Hoff analysis
Biological AssaysDose-response curves, MTT cytotoxicity
Analytical ValidationMatrix-matched calibration, internal standards
Computational SARMolecular docking, QSAR modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.